![molecular formula C18H42O3Si2 B14589837 Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-62-6](/img/structure/B14589837.png)
Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound with the molecular formula C18H42O3Si2. This compound is characterized by the presence of both alkyl and alkoxysilyl groups, making it a versatile reagent in various chemical processes. It is commonly used in the field of materials science and surface chemistry due to its ability to form strong bonds with both organic and inorganic substrates .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. A common method includes the reaction of dibutylsilane with ethylvinylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of advanced catalysts and optimized reaction parameters ensures efficient production with minimal by-products.
化学反应分析
Types of Reactions
Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of Si-H bonds across unsaturated carbon-carbon bonds.
Oxidation: Formation of silanols or siloxanes.
Substitution: Replacement of alkoxy groups with other nucleophiles.
Common Reagents and Conditions
Hydrosilylation: Platinum or rhodium catalysts, inert atmosphere, elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone, mild conditions.
Substitution: Nucleophiles like alcohols or amines, ambient temperature.
Major Products Formed
Hydrosilylation: Alkylsilanes.
Oxidation: Silanols or siloxanes.
Substitution: Alkoxysilanes with different substituents.
科学研究应用
Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules for improved stability and activity.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to improve durability and performance.
作用机制
The mechanism by which dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane exerts its effects involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces, forming stable siloxane bonds. This process enhances the adhesion and stability of the modified surfaces.
相似化合物的比较
Similar Compounds
- Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane
- Dibutyl(propyl)[2-(triethoxysilyl)ethyl]silane
Uniqueness
Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane is unique due to its specific combination of alkyl and alkoxysilyl groups, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong adhesion and stability under varying environmental conditions .
属性
CAS 编号 |
61210-62-6 |
|---|---|
分子式 |
C18H42O3Si2 |
分子量 |
362.7 g/mol |
IUPAC 名称 |
dibutyl-ethyl-(2-triethoxysilylethyl)silane |
InChI |
InChI=1S/C18H42O3Si2/c1-7-13-15-22(12-6,16-14-8-2)17-18-23(19-9-3,20-10-4)21-11-5/h7-18H2,1-6H3 |
InChI 键 |
ZTPZYYPSLNDPLY-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Si](CC)(CCCC)CC[Si](OCC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




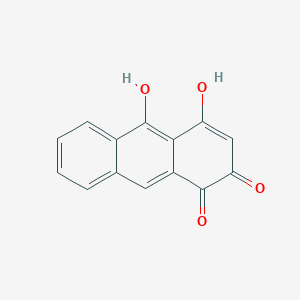
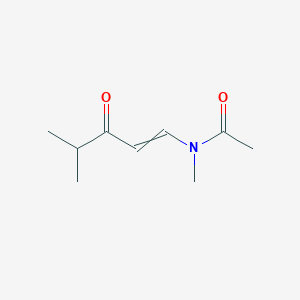
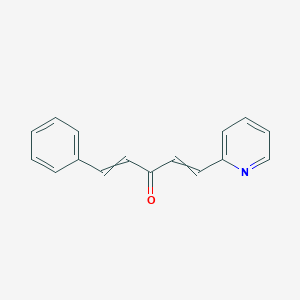
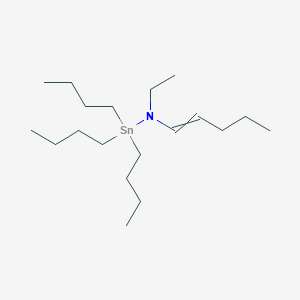
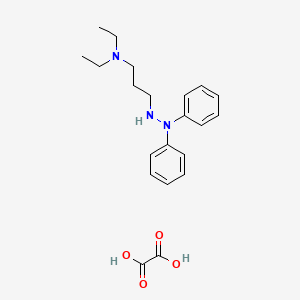
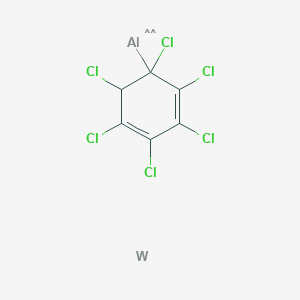

![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)

![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
